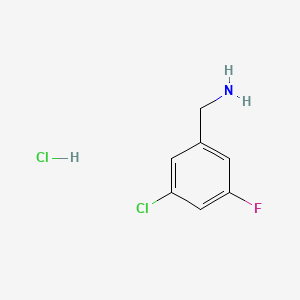

3-Chloro-5-fluorobenzylamine hydrochloride

Description

BenchChem offers high-quality 3-Chloro-5-fluorobenzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluorobenzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKXBIIFCYGVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-34-7 | |

| Record name | 1-(3-chloro-5-fluorophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-5-fluorobenzylamine hydrochloride MSDS safety data sheet

Precision Handling, Safety Architecture, and Synthetic Utility in Drug Discovery

Abstract

This technical guide provides a comprehensive operational framework for 3-Chloro-5-fluorobenzylamine hydrochloride (CAS: 90389-34-7), a high-value halogenated building block in medicinal chemistry. Beyond standard safety data, this document analyzes the compound's physiochemical behavior, specifically the electronic influence of the meta-chloro and meta-fluoro substitution pattern on reaction kinetics and metabolic stability. It outlines self-validating handling protocols and emergency response architectures designed for high-throughput research environments.

Part 1: Molecular Identity & Chemoinformatic Significance

The strategic value of 3-Chloro-5-fluorobenzylamine HCl lies in its specific substitution pattern. In Fragment-Based Drug Discovery (FBDD), this scaffold serves as a "privileged fragment."

-

Electronic Modulation: The 3,5-disubstitution pattern (both electron-withdrawing groups) significantly lowers the pKa of the benzylic amine compared to unsubstituted benzylamine. This reduction in basicity often improves oral bioavailability by reducing lysosomal trapping.

-

Metabolic Blocking: The fluorine atom at the 5-position blocks potential Phase I metabolic oxidation sites (cytochrome P450), while the chlorine atom at the 3-position enhances lipophilicity (LogP) to improve membrane permeability and fill hydrophobic pockets in target proteins (e.g., Kinases, GPCRs).

Table 1: Physiochemical Constants & Identity

| Property | Data Specification | Technical Insight |

| Product Name | 3-Chloro-5-fluorobenzylamine hydrochloride | HCl salt form preferred for stability vs. free base. |

| CAS Number (HCl) | 90389-34-7 | Primary identifier for the salt form. |

| CAS Number (Free Base) | 90390-33-3 | Used for stoichiometric calculations in coupling. |

| Molecular Formula | C₇H₇ClFN · HCl | Stoichiometry is critical for yield calculations. |

| Molecular Weight | 196.05 g/mol | Includes HCl counterion.[1] |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or free-base degradation. |

| Solubility | Water, Methanol, DMSO | High solubility in polar aprotic solvents facilitates bio-assays. |

| Melting Point | >200°C (Decomposes) | High lattice energy typical of benzylamine salts. |

Part 2: Comprehensive Hazard Assessment (GHS)

While standard MSDS documents list hazards, a research environment requires understanding the implications of these hazards during synthesis.

Core GHS Classification:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.[1][2]

Operational Hazard Context: Unlike the free base, which can be corrosive and volatile, the hydrochloride salt is relatively stable. However, hydrolysis risk exists. Upon contact with strong bases or moisture in a heated environment, the salt can revert to the free amine, potentially releasing corrosive vapors.

Figure 1: Exposure Response Architecture

This diagram outlines the logical decision tree for emergency response, prioritizing containment and neutralization.

Caption: Decision matrix for immediate response to 3-Chloro-5-fluorobenzylamine HCl exposure events.

Part 3: Strategic Handling & Storage Protocols

To maintain scientific integrity, the compound must be handled to prevent hygroscopic degradation, which alters the molecular weight and ruins stoichiometric precision.

Protocol A: The "Dry-Chain" Weighing Procedure

Objective: To prevent hydration of the HCl salt during transfer.

-

Equilibration: Allow the storage container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Environment: Weigh only in a low-humidity environment or inside a nitrogen-purged glovebox if the downstream reaction is water-sensitive (e.g., using EDC/NHS coupling).

-

Tooling: Use anti-static spatulas. Benzylamine salts are prone to static charge, leading to scattering and inhalation risks.

-

Verification: Visually inspect for clumping. Free-flowing powder indicates high purity. Clumping suggests moisture absorption; if clumped, dry under vacuum over P₂O₅ for 12 hours.

Storage Specification

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended after use.

-

Incompatibility: Segregate strictly from strong oxidizing agents and strong bases.

Part 4: Synthetic Utility & Reaction Workflow

The primary application of this molecule is in Amide Coupling or Reductive Amination to attach the lipophilic benzyl moiety to a scaffold.

Technical Insight: The "Free-Basing" Step

Because this is sold as the Hydrochloride (HCl) salt, it cannot act as a nucleophile directly. The nitrogen lone pair is protonated (

-

Critical Step: You must include a base (TEA, DIPEA, or inorganic carbonate) in your reaction mixture to deprotonate the amine in situ, generating the reactive free base (

). -

Stoichiometry: Use at least 1.1 equivalents of base relative to the amine salt to ensure full deprotonation.

Figure 2: Validated Synthetic Workflow (Amide Coupling)

This workflow illustrates the standard procedure for coupling this amine to a carboxylic acid, highlighting the critical in-situ neutralization step.

Caption: Synthetic logic flow for utilizing the HCl salt in amide coupling reactions.

References

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-5-fluorobenzylamine hydrochloride. Retrieved from

-

BLD Pharm. (2024). Product Analysis: 3-Chloro-5-fluorobenzylamine hydrochloride (CAS 90389-34-7).[3] Retrieved from

-

PubChem. (2025).[4] Compound Summary: 3-Chloro-5-fluorobenzylamine (Free Base CAS 90390-33-3). National Library of Medicine. Retrieved from

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextualizing the fluoro-substitution effect). Retrieved from

-

Sigma-Aldrich. (2024). Material Safety Data Sheet: Benzylamine Derivatives. Retrieved from

Sources

Technical Guide: Solubility Profiling of 3-Chloro-5-fluorobenzylamine Hydrochloride

Executive Summary

3-Chloro-5-fluorobenzylamine hydrochloride (CAS: 90389-34-7) is a halogenated primary amine salt frequently utilized as a fragment in structure-based drug design (SBDD). Its solubility profile is governed by the competition between its highly polar ionic headgroup (ammonium chloride) and its lipophilic, electron-deficient aromatic tail.

The Core Directive:

-

Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) . It offers superior thermodynamic stability for high-concentration stocks (>100 mM) and prevents hydrolysis or precipitation issues common in aqueous storage.

-

Working Solvent: Water/Buffer . The compound exhibits good aqueous solubility due to its salt form, but this is pH-dependent. It is suitable for biological assays at physiological pH, provided the final concentration does not exceed the critical solubility limit (estimated ~10–50 mg/mL).

Physicochemical Profile

Understanding the molecule's intrinsic properties is the first step to mastering its solubility.

| Property | Data / Prediction | Implication |

| Chemical Structure | 3-Cl, 5-F-C₆H₃-CH₂-NH₃⁺ Cl⁻ | Amphiphilic salt (Polar head, Lipophilic tail). |

| CAS Number | 90389-34-7 (HCl Salt) | Use for precise procurement/database search. |

| Molecular Weight | 196.05 g/mol | Conversion factor for Molarity (10 mg ≈ 51 µmol). |

| Predicted pKa | ~8.4 – 8.7 | Lower than benzylamine (9.3) due to electron-withdrawing Cl/F. |

| LogP (Free Base) | ~2.1 (Predicted) | Moderately lipophilic; requires the HCl salt form for water solubility. |

Structural Analysis

The 3-chloro and 5-fluoro substituents are electron-withdrawing groups (EWGs).

-

Acidity (pKa): These EWGs pull electron density from the benzene ring, and inductively from the amine nitrogen. This makes the ammonium proton more acidic (easier to lose) compared to unsubstituted benzylamine.

-

Result: The pKa drops from ~9.3 to ~8.5. At physiological pH (7.4), the molecule remains >90% protonated (charged), maintaining aqueous solubility.

-

-

Lipophilicity: The halogens increase the lipophilicity of the ring. While the salt form dissolves in water, the "salting-out" threshold will be lower than that of non-halogenated benzylamine.

Solubility Analysis: Water vs. DMSO[1]

A. Water (The Protic Environment)

Mechanism: Ion-Dipole Interaction. Water molecules form hydration shells around the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻). The lattice energy of the crystal must be overcome by the enthalpy of hydration.

-

Solubility Limit: Estimated 20–50 mg/mL (approx. 100–250 mM).

-

pH Sensitivity: Critical. If the pH is raised above the pKa (~8.5), the salt deprotonates to the free base (neutral oil), which will precipitate immediately due to the lipophilic halogenated ring.

-

Common Pitfall: Dissolving in Phosphate Buffered Saline (PBS) directly can sometimes reduce solubility due to the "Common Ion Effect" (if high Cl⁻ is present) or buffer capacity limits.

B. DMSO (The Aprotic Environment)

Mechanism: Dipole-Dipole & Cation Solvation. DMSO is a polar aprotic solvent with a high dielectric constant and a highly exposed oxygen atom that strongly solvates cations (R-NH₃⁺). It does not solvate anions (Cl⁻) well, leaving the chloride "naked" and reactive, but this does not hinder dissolution.

-

Solubility Limit: Estimated >100 mg/mL (>500 mM).

-

Stability: DMSO stocks are bacteriostatic and prevent hydrolysis.

-

Freezing Point: DMSO freezes at 18.5°C. Stocks must be thawed completely and vortexed before use to avoid concentration gradients (cryoconcentration).

Comparative Visualization

The following diagram illustrates the solvation thermodynamics.

Figure 1: Comparative solvation mechanisms. DMSO provides a robust, high-capacity environment, while water requires strict pH control to maintain the ionized, soluble state.

Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage (-20°C).

-

Weighing: Accurately weigh 19.6 mg of 3-Chloro-5-fluorobenzylamine hydrochloride.

-

Note: The salt is likely hygroscopic.[1] Weigh quickly or use a dry box if precision <1% is required.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Molecular Biology Grade).

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: Solution should be clear and colorless. If particles persist, sonicate at 40 kHz for 5 minutes (bath sonicator).

-

-

Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C.

Protocol B: Saturation Shake-Flask Method (Water Solubility)

Objective: Empirically determine the exact aqueous solubility limit for your specific batch.

-

Excess Addition: Add 50 mg of the compound to 0.5 mL of Milli-Q water (pH 7.0) in a 1.5 mL microcentrifuge tube.

-

Equilibration: Shake or rotate at room temperature (25°C) for 24 hours.

-

Why 24h? To ensure thermodynamic equilibrium between the solid and dissolved phases.

-

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove the supernatant.

-

Dilute 1:100 in water.

-

Measure absorbance at 260 nm (UV-Vis) or analyze via HPLC-UV against a standard curve prepared from the DMSO stock.

-

Biological Assay Workflow

When moving from Chemistry to Biology, the "DMSO Carryover" becomes the limiting factor.

The 0.5% Rule: Most mammalian cells tolerate up to 0.5% (v/v) DMSO.

-

If your stock is 100 mM (in DMSO).[2]

-

Diluting 1:200 into media yields 0.5 mM (500 µM) compound at 0.5% DMSO .

Figure 2: Serial dilution workflow to minimize osmotic shock and precipitation risks in biological assays.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59193920 (Related Structure). Retrieved from [Link]

-

Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives.[3] International Journal of Pharmaceutics, 269(1), 157-168.[3] Retrieved from [Link]

-

Tantishaiyakul, V. (2005). Prediction of the aqueous solubility of benzylamine salts using QSPR model.[4] Journal of Pharmaceutical and Biomedical Analysis, 37(2), 411-415.[4] Retrieved from [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link]

Sources

- 1. adipogen.com [adipogen.com]

- 2. researchgate.net [researchgate.net]

- 3. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of the aqueous solubility of benzylamine salts using QSPR model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Chloro-5-fluorobenzylamine from 3-chloro-5-fluorobenzonitrile

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Objective: To provide a robust, self-validating protocol for the reduction of 3-chloro-5-fluorobenzonitrile to 3-chloro-5-fluorobenzylamine, avoiding common pitfalls such as hydrodehalogenation and secondary amine dimerization.

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized benzylamines, such as 3-chloro-5-fluorobenzylamine, is a critical operation in medicinal chemistry, as these motifs frequently serve as pharmacophores or key building blocks in drug discovery[1]. The primary synthetic challenge in reducing 3-chloro-5-fluorobenzonitrile lies in chemoselectivity .

Standard catalytic hydrogenation conditions (e.g., Palladium on Carbon with

To circumvent these issues, this guide details two field-proven methodologies:

-

Borane-Tetrahydrofuran (

) Reduction: The premier lab-scale method. Borane is an electrophilic reducing agent that coordinates selectively to the Lewis basic nitrile nitrogen, transferring hydride without interacting with the halogenated aromatic ring [2]. -

Raney Nickel Catalytic Hydrogenation with Ammonia: The preferred industrial scale-up method. Raney Nickel is significantly less active toward C-Cl bond insertion than palladium, and the presence of excess ammonia shifts the reaction equilibrium to suppress secondary amine formation.

Experimental Workflows & Logical Relationships

The following diagram illustrates the logical workflow and mechanistic pathway for the borane-mediated reduction, highlighting the critical quenching step required to liberate the free amine.

Workflow for the chemoselective borane reduction of 3-chloro-5-fluorobenzonitrile.

Quantitative Method Comparison

To assist in route selection, the quantitative and qualitative parameters of various reduction strategies are summarized below.

| Reduction Method | Reagents / Conditions | Dehalogenation Risk | Dimerization Risk | Scalability | Typical Yield |

| Electrophilic Borane | None | Very Low | Moderate (Hazardous) | >90% | |

| Poisoned Hydrogenation | Raney Ni, | Low | Low (Suppressed by | High | 80-85% |

| Standard Hydrogenation | Pd/C, | High (C-Cl cleavage) | High (Without | High | <40% (Target) |

| Nucleophilic Hydride | Moderate | Low | Low (Exothermic) | 70-80% |

Detailed Experimental Protocols

Protocol A: Lab-Scale Synthesis via Borane-THF Complex

This protocol is designed as a self-validating system. The observation of gas evolution during the quench step serves as a real-time indicator of active reagent degradation, while the acidic reflux ensures the breakdown of the highly stable amine-borane adduct [2].

Materials:

-

3-Chloro-5-fluorobenzonitrile (1.0 equiv, e.g., 10 mmol, 1.55 g)

-

Borane-THF complex (

, 1.0 M in THF) (2.5 equiv, 25 mL) -

Anhydrous Tetrahydrofuran (THF) (20 mL)

-

Methanol (MeOH) (10 mL)

-

6M Hydrochloric Acid (HCl) (10 mL)

-

2M Sodium Hydroxide (NaOH) (aq)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with dry Nitrogen (

) for 15 minutes. -

Substrate Dissolution: Dissolve 3-chloro-5-fluorobenzonitrile (1.55 g, 10 mmol) in 20 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

-

Reagent Addition: Syringe in

(25 mL, 25 mmol) dropwise over 15 minutes.-

Causality: Nitriles are less reactive toward borane than aldehydes or ketones. An excess (2.5 eq) is required to ensure complete conversion and account for the stoichiometry of the intermediate adduct.

-

-

Reduction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 65 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, UV active).

-

Adduct Cleavage (Critical Step): Cool the flask back to 0 °C. Carefully add 10 mL of MeOH dropwise.

-

Causality: Vigorous

gas evolution will occur as unreacted borane is quenched. The reaction initially forms a stable amine-borane complex (

-

-

Acidic Hydrolysis: Add 10 mL of 6M HCl. Heat the mixture to reflux for 1 hour.

-

Causality: The acid catalyzes the solvolysis of the amine-borane complex, liberating the target amine as a water-soluble hydrochloride salt and converting the boron species into volatile trimethyl borate (

), which is easily removed.

-

-

Workup & Isolation: Concentrate the mixture in vacuo to remove THF, MeOH, and

. Wash the remaining acidic aqueous layer with Diethyl Ether (2 x 15 mL) to remove non-basic organic impurities. -

Free-Basing: Cool the aqueous layer and basify to pH > 10 using 2M NaOH. Extract the free amine with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate to yield 3-chloro-5-fluorobenzylamine as a pale yellow oil.

Protocol B: Scale-Up Synthesis via Raney Nickel Hydrogenation

For multigram to kilogram scale, borane reagents present significant safety (pyrophoric) and economic barriers. This protocol utilizes catalytic hydrogenation optimized to prevent dehalogenation and dimerization.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a solution of 7M Ammonia (

) in Methanol.-

Causality: Ammonia acts as a sacrificial nucleophile. It reacts with the intermediate imine to form an aminal, which is subsequently reduced to the primary amine, thereby outcompeting the dimerization pathway.

-

-

Reaction Setup: In a high-pressure autoclave, dissolve 3-chloro-5-fluorobenzonitrile (50 mmol, 7.78 g) in 50 mL of the

/MeOH solution. -

Catalyst Addition: Add a slurry of Raney Nickel (approx. 1.0 g wet weight) carefully. Warning: Raney Nickel is highly pyrophoric when dry; always handle as a wet slurry.

-

Hydrogenation: Seal the autoclave, purge with

three times, then purge with -

Reaction: Stir vigorously at room temperature for 12 hours. Monitor

uptake. -

Filtration: Vent the reactor safely. Filter the reaction mixture through a pad of Celite under a blanket of Nitrogen to remove the catalyst. Wash the filter cake with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield the crude amine, which can be purified via vacuum distillation or precipitation as a hydrochloride salt using ethereal HCl.

References

Application Note: A Robust Protocol for Reductive Amination Using 3-Chloro-5-fluorobenzylamine

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. This powerful transformation enables the construction of carbon-nitrogen bonds, converting aldehydes or ketones into a diverse array of primary, secondary, and tertiary amines. Its prominence is due to its operational simplicity, broad substrate scope, and the ability to circumvent common issues associated with other N-alkylation methods, such as overalkylation.[1][2] In drug discovery and development, where the amine functional group is a ubiquitous feature in biologically active molecules, reliable and high-yielding reductive amination protocols are of paramount importance.

This application note provides a detailed, field-proven protocol for the reductive amination of 3-Chloro-5-fluorobenzylamine, a versatile building block in the synthesis of complex organic molecules. The presented methodology is centered around the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages in terms of safety and functional group tolerance compared to other hydride sources like sodium cyanoborohydride (NaBH₃CN).[3][4]

The Mechanism: A Symphony of Imine Formation and Reduction

The reductive amination process is a cascade of two key chemical events occurring in a single pot: the formation of an imine or iminium ion, followed by its immediate reduction.[1]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, 3-Chloro-5-fluorobenzylamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which then undergoes dehydration to yield a stable imine. Under the slightly acidic conditions often employed, the imine can be protonated to form a highly electrophilic iminium ion.

-

Hydride Reduction: The reducing agent, sodium triacetoxyborohydride, then selectively delivers a hydride ion to the electrophilic carbon of the imine or iminium ion. This reduction step is significantly faster than the reduction of the starting aldehyde or ketone, which is a key advantage of using NaBH(OAc)₃.[3] This chemoselectivity ensures that the carbonyl compound is consumed primarily through the desired amination pathway, leading to higher yields of the target amine.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the reductive amination protocol detailed in this application note.

Caption: General workflow for the one-pot reductive amination.

Detailed Experimental Protocol: Synthesis of N-Alkyl-3-chloro-5-fluorobenzylamines

This protocol provides a general method for the reductive amination of 3-Chloro-5-fluorobenzylamine with a representative aldehyde. It is a robust starting point that can be adapted for various carbonyl substrates.

Materials:

-

3-Chloro-5-fluorobenzylamine

-

Aldehyde or Ketone (e.g., Isobutyraldehyde as a model)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-Chloro-5-fluorobenzylamine (1.0 eq.). Dissolve the amine in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

-

Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq.) to the stirred solution. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The addition can be exothermic, so it is important to control the rate of addition, especially on a larger scale.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 15-30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-3-chloro-5-fluorobenzylamine.

Reaction Parameters and Optimization

The success of the reductive amination can be influenced by several factors. The following table provides guidance on key parameters.

| Parameter | Recommended Conditions & Rationale |

| Solvent | 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations with NaBH(OAc)₃, as reactions are generally faster.[3][4] Dichloromethane (DCM) and tetrahydrofuran (THF) are also effective alternatives. |

| Stoichiometry | A slight excess of the carbonyl compound (1.0-1.2 eq.) and the reducing agent (1.2-1.5 eq.) is typically used to ensure complete conversion of the starting amine. |

| Temperature | Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be beneficial. |

| Acid Catalyst | For reactions with ketones, the addition of a catalytic amount of acetic acid (1-2 eq.) can accelerate the formation of the iminium ion and improve reaction rates.[3] For most aldehydes, an acid catalyst is not necessary. |

| Substrate Scope | This protocol is broadly applicable to a wide range of aliphatic and aromatic aldehydes. Ketones will also react, though they are generally less reactive than aldehydes and may require longer reaction times or the addition of an acid catalyst.[5] |

Safety Precautions

-

3-Chloro-5-fluorobenzylamine: This compound is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle in a dry environment and quench reactions carefully.

-

Chlorinated Solvents: 1,2-Dichloroethane and dichloromethane are suspected carcinogens and should be handled with care in a fume hood.

-

General Precautions: As with all chemical reactions, it is essential to conduct a thorough risk assessment before beginning any work.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient reaction time- Low reactivity of the carbonyl compound- Degradation of the reducing agent | - Allow the reaction to stir for a longer period.- For ketones, add a catalytic amount of acetic acid.- Use fresh, high-quality sodium triacetoxyborohydride. |

| Formation of Dialkylated Product | The secondary amine product reacts with another molecule of the aldehyde. | - Use a 1:1 stoichiometry of the amine and aldehyde.- Add the reducing agent immediately after the aldehyde to minimize the time the secondary amine is present with unreacted aldehyde. |

| Reduction of the Carbonyl Starting Material | The reducing agent is too reactive or the imine formation is slow. | - Ensure that sodium triacetoxyborohydride is used, as it is highly selective for imines over carbonyls.- Allow sufficient time for imine formation before adding the reducing agent. |

| Difficult Purification | The product and starting materials have similar polarities. | - Optimize the reaction to go to completion to simplify the crude mixture.- Utilize a different eluent system for column chromatography or consider purification by preparative HPLC. |

Conclusion

The reductive amination protocol outlined in this application note provides a reliable and efficient method for the N-alkylation of 3-Chloro-5-fluorobenzylamine. The use of sodium triacetoxyborohydride ensures a high degree of chemoselectivity and functional group tolerance, making this a valuable tool for the synthesis of a wide range of secondary amines. By understanding the underlying mechanism and key reaction parameters, researchers can successfully apply and adapt this protocol to advance their synthetic endeavors in drug discovery and development.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Myers, A. G. Chemistry 115: Reductive Amination. Harvard University. [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(13), 971-1031. [Link]

-

Pavia, M. R., Cohen, M. P., & Schroeder, J. D. (1990). A mild and efficient method for the reductive amination of aldehydes and ketones. Tetrahedron Letters, 31(39), 5595-5598. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Preparation of 3-Chloro-5-fluorobenzylamine Free Base from its Hydrochloride Salt: An Application Note and Protocol

Abstract

This comprehensive guide details the protocol for the preparation of 3-Chloro-5-fluorobenzylamine free base from its corresponding hydrochloride (HCl) salt. This conversion is a fundamental procedure in synthetic organic chemistry, particularly crucial in the fields of pharmaceutical and agrochemical research where the free amine is often a required intermediate for subsequent reactions. This document provides a step-by-step methodology, explains the chemical principles behind the procedure, and outlines the necessary safety precautions and analytical techniques for product verification.

Introduction: The Significance of 3-Chloro-5-fluorobenzylamine

3-Chloro-5-fluorobenzylamine is a valuable building block in medicinal chemistry and drug discovery. The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules, including those targeting cancer and infectious diseases.[2]

Amine compounds are frequently supplied as hydrochloride salts to enhance their stability and ease of handling. However, for many synthetic transformations, the free amine is the required nucleophilic species. Therefore, an efficient and clean conversion from the salt to the free base is a critical and routine laboratory operation.

Chemical Principles: The Chemistry of Acid-Base Extraction

The conversion of an amine hydrochloride salt to its free base is a classic example of an acid-base reaction followed by liquid-liquid extraction. The core principle relies on the differential solubility of the amine salt and the free amine in aqueous and organic solvents.

-

Amine Hydrochloride Salt: In its protonated form (R-NH3+Cl-), the amine salt is ionic and therefore generally soluble in aqueous solutions and insoluble in nonpolar organic solvents.

-

Free Amine (Free Base): Upon neutralization with a base, the proton is removed, yielding the neutral free amine (R-NH2). This free base is typically less soluble in water and more soluble in organic solvents.

By treating an aqueous solution of the amine hydrochloride with a suitable base, the free amine is liberated and can then be selectively extracted into an immiscible organic solvent.

Materials and Equipment

Reagents

| Reagent | Grade | Supplier Example | Notes |

| 3-Chloro-5-fluorobenzylamine HCl | ≥98% | Sigma-Aldrich | Starting material. |

| Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3) | Reagent Grade | Fisher Scientific | Base for neutralization. |

| Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | ACS Grade or higher | VWR | Extraction solvent. |

| Deionized Water | High Purity | For preparing aqueous solutions. | |

| Brine (Saturated NaCl solution) | For washing the organic layer. | ||

| Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) | Anhydrous | Acros Organics | Drying agent for the organic extract. |

Equipment

-

Separatory funnel (appropriate volume)

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Rotary evaporator

-

Standard laboratory glassware (graduated cylinders, funnels, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Experimental Protocol: Step-by-Step Guide

This protocol is designed for the conversion of approximately 5 grams of 3-Chloro-5-fluorobenzylamine HCl. The quantities can be scaled accordingly.

Workflow Diagram

Caption: Workflow for the preparation of 3-Chloro-5-fluorobenzylamine free base.

Detailed Procedure

-

Dissolution: In a 250 mL beaker, dissolve 5.0 g of 3-Chloro-5-fluorobenzylamine HCl in 50 mL of deionized water. Stir the mixture with a magnetic stir bar until the salt is completely dissolved.

-

Basification: While stirring, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise to the dissolved amine salt. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH of the solution is between 10 and 12. The formation of a milky white precipitate or an oily layer indicates the formation of the free amine.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate (EtOAc) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The top layer will be the organic phase containing the free amine, and the bottom layer will be the aqueous phase.

-

Separation and Further Extraction: Drain the lower aqueous layer and set it aside. Collect the organic layer in a clean Erlenmeyer flask. Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with 25 mL portions of ethyl acetate to ensure complete recovery of the product. Combine all the organic extracts.

-

Washing: Wash the combined organic extracts by adding 50 mL of brine (saturated NaCl solution) to the separatory funnel. Shake gently and allow the layers to separate. This step helps to remove any remaining water-soluble impurities and reduces the solubility of the organic phase in the aqueous layer. Discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na2SO4) to the solution.[3] Swirl the flask; if the drying agent clumps together, add more until some of it remains free-flowing. Let the mixture stand for at least 15-20 minutes to ensure all residual water is absorbed.

-

Isolation: Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask to remove the drying agent. Rinse the drying agent with a small amount of fresh ethyl acetate and add this to the round-bottom flask.

-

Solvent Removal: Remove the ethyl acetate using a rotary evaporator under reduced pressure. Be cautious not to overheat the sample. The final product, 3-Chloro-5-fluorobenzylamine free base, should be a pale yellow oil or a low-melting solid.

Product Characterization

The identity and purity of the obtained 3-Chloro-5-fluorobenzylamine free base should be confirmed by appropriate analytical methods.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the benzylic CH₂ protons, as well as the disappearance of the broad NH₃⁺ peak from the starting material and the appearance of a singlet for the NH₂ protons.

-

Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the free base (159.59 g/mol ).[4] The fragmentation pattern can provide further structural confirmation.[5]

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): Given the presence of a fluorine atom, ¹⁹F NMR can be a powerful tool for characterization.[6]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling all chemicals.

-

Ventilation: Perform the entire procedure in a well-ventilated fume hood.

-

Chemical Hazards:

-

3-Chloro-5-fluorobenzylamine (and its HCl salt): May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.

-

Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

-

Organic Solvents (Ethyl Acetate, Dichloromethane): Flammable and can cause irritation. Avoid inhalation of vapors.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Emulsion formation during extraction | Vigorous shaking or presence of surfactants. | Add a small amount of brine and swirl gently. Allow the mixture to stand for a longer period. If the emulsion persists, filtration through a pad of Celite may be necessary. |

| Low product yield | Incomplete basification or insufficient extraction. | Ensure the pH reaches 10-12 during basification. Perform at least three extractions with the organic solvent. |

| Product is wet (contains water) | Inadequate drying. | Use a sufficient amount of drying agent and allow adequate time for drying. Ensure the organic layer is clear before proceeding to solvent removal. |

References

-

University of Rochester. Remove Sticky Reagents. [Link]

-

PubChem. 3-Fluorobenzylamine. [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine.

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

-

Shimadzu. Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. [Link]

-

RSC Publishing. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

-

The Royal Society of Chemistry. SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes Sameera Senawee. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

BioPharm International. Alternative Solvents for Extractables and Leachables Evaluation. [Link]

-

YouTube. How To Label NMR Spectra. [Link]

-

Reddit. How to purify Benzylamine? : r/OrganicChemistry. [Link]

-

PrepChem.com. Synthesis of 3-chloro-5-fluorobenzamide. [Link]

-

Quick Company. Process For The Preparation Of 3 Chloroiminodibenzyl. [Link]

- Google Patents.

- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. 3-Chloro-5-fluorobenzylamine | CAS 90390-33-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. azom.com [azom.com]

Application Notes and Protocols for Peptidomimetic Synthesis Using Halogenated Benzylamines

Introduction: The Strategic Advantage of Halogenation in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery.[1][2][3] They offer a solution to the inherent limitations of peptide-based therapeutics, such as poor metabolic stability, low bioavailability, and susceptibility to proteolytic degradation.[1][4][5] A key strategy in the medicinal chemist's toolbox for crafting effective peptidomimetics is the incorporation of halogen atoms. The introduction of fluorine, chlorine, bromine, or iodine into a peptidomimetic scaffold can profoundly influence its physicochemical and biological properties.[6][7][8]

Halogenation provides a versatile tool for fine-tuning lipophilicity, modulating electronic properties, and introducing specific, directional non-covalent interactions, most notably halogen bonds.[6][9][10] A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the peptide backbone.[10][11] These interactions can be as significant as hydrogen bonds in stabilizing peptide conformations, such as β-hairpins, and can enhance binding affinity and selectivity for biological targets.[9][12][13]

This guide focuses on the practical application of halogenated benzylamines as versatile building blocks in the synthesis of novel peptidomimetics. Their aromatic nature provides a rigid scaffold, while the halogen substituents offer a powerful means to modulate biological activity and conformational preferences. We will explore the causality behind experimental choices and provide detailed, self-validating protocols for key synthetic transformations.

The Role of Halogenated Benzylamines in Modulating Peptidomimetic Properties

The incorporation of a halogenated benzyl group into a peptide or peptidomimetic structure can have several beneficial effects:

-

Enhanced Lipophilicity and Membrane Permeability: The introduction of halogens, particularly chlorine, bromine, and iodine, increases the lipophilicity of the molecule. This can improve its ability to cross cell membranes, a critical factor for oral bioavailability.[6]

-

Increased Proteolytic Stability: The steric bulk of the halogenated benzyl group can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptidomimetic.[4]

-

Conformational Control via Halogen Bonding: As mentioned, halogen bonds can act as conformational constraints, pre-organizing the peptidomimetic into a bioactive conformation.[12][13] The strength of the halogen bond can be tuned by selecting the appropriate halogen (I > Br > Cl > F).[9]

-

Improved Binding Affinity: Halogen bonds can form favorable interactions with protein targets, leading to increased binding affinity and potency.[14][15] Computational studies have shown that intermolecular halogen bonds between proteins and peptides can significantly enhance their binding interactions.[14]

-

Bioisosteric Replacement: A halogenated phenyl ring can serve as a bioisostere for other aromatic or hydrophobic amino acid side chains, allowing for the exploration of structure-activity relationships (SAR).

The following table summarizes the key properties of different halogens when incorporated into a benzylamine scaffold for peptidomimetic synthesis:

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Features in Peptidomimetic Design |

| Fluorine (F) | 1.47 | 3.98 | Can alter pKa, induce specific conformational puckering (e.g., in proline mimics), and enhance metabolic stability by blocking sites of oxidation.[6] |

| Chlorine (Cl) | 1.75 | 3.16 | Increases lipophilicity and can participate in halogen bonding.[11][12] |

| Bromine (Br) | 1.85 | 2.96 | A strong halogen bond donor, significantly increasing lipophilicity and providing a handle for further chemical modification via cross-coupling reactions.[16] |

| Iodine (I) | 1.98 | 2.66 | The strongest halogen bond donor among the common halogens, offering the most significant potential for enhancing binding affinity through this interaction.[9][11] |

Synthetic Strategies and Protocols

Halogenated benzylamines can be incorporated into peptidomimetic structures through several robust synthetic methodologies. The choice of method will depend on the desired final structure and the overall synthetic strategy.

Reductive Amination for N-Terminal Modification

Reductive amination is a straightforward and widely used method for introducing a benzyl group to the N-terminus of a peptide or to a primary amine within a peptidomimetic scaffold.[17] This two-step, one-pot process involves the formation of an imine intermediate followed by its in-situ reduction.

Logical Workflow for Reductive Amination

Caption: Workflow for N-terminal modification via reductive amination.

Detailed Protocol: N-Terminal Benzylation of a Dipeptide

This protocol describes the synthesis of N-(4-bromobenzyl)-leucyl-alanine methyl ester.

Materials:

-

Leucyl-alanine methyl ester hydrochloride (1.0 eq)

-

4-Bromobenzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a round-bottom flask, add leucyl-alanine methyl ester hydrochloride (1.0 eq) and dissolve it in anhydrous DCM.

-

Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

Add 4-bromobenzaldehyde (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

-

Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-bromobenzyl)-leucyl-alanine methyl ester.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which should show a major peak corresponding to the mass of the product. ¹H NMR spectroscopy should show the characteristic signals for the benzyl group and the amino acid residues.

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid construction of complex peptidomimetic scaffolds in a single step.[18][19][20] By using a halogenated benzylamine as the amine component, a halogenated aromatic moiety can be efficiently incorporated into the final product.

Logical Workflow for Ugi-4CR

Caption: Workflow for peptidomimetic synthesis via the Ugi-4CR.

Detailed Protocol: Ugi Synthesis of a Halogenated Peptidomimetic

This protocol describes the synthesis of a peptidomimetic from 4-chlorobenzylamine, isobutyraldehyde, acetic acid, and tert-butyl isocyanide.

Materials:

-

4-Chlorobenzylamine (1.0 eq)

-

Isobutyraldehyde (1.0 eq)

-

Acetic acid (1.0 eq)

-

tert-Butyl isocyanide (1.0 eq)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzylamine (1.0 eq) and isobutyraldehyde (1.0 eq) in methanol. Stir for 20 minutes at room temperature to pre-form the imine.

-

Add acetic acid (1.0 eq) to the reaction mixture.

-

Cool the flask in an ice bath and add tert-butyl isocyanide (1.0 eq) dropwise. Causality: The Ugi reaction is often exothermic, and cooling helps to control the reaction rate.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove excess acetic acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired peptidomimetic.

Self-Validation: The formation of the Ugi product can be confirmed by the presence of two amide signals in the ¹H and ¹³C NMR spectra and by mass spectrometry.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are common cores in many natural products and pharmaceuticals.[21][22][23] While not directly using a halogenated benzylamine, this reaction can be adapted to create halogenated peptidomimetics by using a halogenated tryptamine or phenylethylamine derivative. A subsequent N-benzylation step with a halogenated benzyl halide can then be performed.

Logical Workflow for Pictet-Spengler and N-Benzylation

Sources

- 1. rroij.com [rroij.com]

- 2. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. longdom.org [longdom.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. wjarr.com [wjarr.com]

- 6. mdpi.com [mdpi.com]

- 7. Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics - Institute of Crystallography - CNR [ic.cnr.it]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnas.org [pnas.org]

- 12. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. orbit.dtu.dk [orbit.dtu.dk]

- 22. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Advanced Protocols for Suzuki-Miyaura Coupling of Benzylamine Derivatives

Executive Summary

Benzylamine pharmacophores are ubiquitous in medicinal chemistry, serving as critical linkers in bioactive molecules (e.g., Sitagliptin, chemokines). However, the installation of the benzylamine motif via Suzuki-Miyaura coupling presents two distinct mechanistic failures:

-

Catalyst Poisoning: Free primary amines (

) are strong Lewis bases that coordinate tightly to Palladium, displacing phosphine ligands and arresting the catalytic cycle. -

Protodeboronation: Benzylic boronic acids are inherently unstable. The

bond is prone to hydrolytic cleavage under basic conditions, leading to rapid degradation before transmetallation can occur.

This guide details three validated protocols to overcome these barriers, utilizing Protected Pinacol Esters , Molander Salts (Trifluoroborates) , and MIDA Boronates .

Part 1: Strategic Precursor Selection

The choice of Boron precursor dictates the success of the coupling. Do not use free boronic acids for benzylamine derivatives due to their high instability.

| Precursor Class | Structure | Stability | Atom Economy | Rec. Application | Cost |

| Protected Pinacol Ester (Bpin) | Ar-CH₂-B(pin) | High (if protected) | Moderate | Standard industrial scale-up. | Low |

| Molander Salt (BF₃K) | Ar-CH₂-BF₃K | Very High | High | Best for unprotected amines or difficult substrates. | Med |

| MIDA Boronate | Ar-CH₂-B(MIDA) | Extreme | Low | "Slow release" for highly unstable benzyl species. | High |

| Free Boronic Acid | Ar-CH₂-B(OH)₂ | Very Low | High | Avoid. Rapid protodeboronation. | Low |

Part 2: Mechanistic Insight & Failure Modes

The following diagram illustrates the standard catalytic cycle and the specific off-cycle pathways that cause failure in benzylamine couplings.

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting amine poisoning and protodeboronation risks.

Part 3: Experimental Protocols

Protocol A: The Industry Standard (Protected Bpin)

Target: Synthesis of N-Boc protected benzylamines. Rationale: The tert-butoxycarbonyl (Boc) group sterically hinders the nitrogen, preventing Pd coordination. The pinacol ester provides moderate stability against protodeboronation.

Reagents:

-

Precursor: 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester (1.0 equiv).

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%).

-

Base: K₂CO₃ (3.0 equiv).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine the aryl halide, N-Boc-benzylamine boronate, K₂CO₃, and Pd(dppf)Cl₂.

-

Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling of the boronate.

-

Solvate: Add degassed Dioxane/Water mixture via syringe.

-

React: Heat to 80–90°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. If protodeboronation (formation of Boc-benzylamine) is observed >10%, lower temp to 70°C.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The Boc group can be removed subsequently with TFA/DCM.

Protocol B: The Robust Method (Molander Salts)

Target: Coupling of unprotected or sensitive amine derivatives. Rationale: Potassium trifluoroborates (BF₃K) are air-stable solids. They release the active boronic acid slowly in situ via hydrolysis, maintaining a low concentration of the unstable species to minimize decomposition.

Reagents:

-

Precursor: Potassium (aminomethyl)trifluoroborate (1.0 equiv).

-

Electrophile: Aryl Chloride/Bromide (1.0 equiv).

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

-

Base: Cs₂CO₃ (3.0 equiv).

-

Solvent: THF : Water (10:1) or CPME : Water.

Step-by-Step Methodology:

-

Ligand Pre-complexation: In a separate vial, stir Pd(OAc)₂ and XPhos in THF for 10 mins to form the active catalyst.

-

Main Setup: Charge the reaction vessel with the BF₃K salt, aryl halide, and Cs₂CO₃.

-

Combine: Add the catalyst solution and water to the main vessel.

-

React: Heat to reflux (approx. 75–80°C) for 12–24 hours.

-

Workup: Standard aqueous extraction.

-

Note: Molander salts are highly polar; ensure the starting material is consumed before extraction.

-

Protocol C: The "Slow Release" Method (MIDA Boronates)

Target: Highly unstable benzyl species where Bpin fails. Rationale: MIDA boronates are stable to anhydrous conditions.[1] Under aqueous basic coupling conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the transmetallation step, preventing accumulation and decomposition.

Reagents:

-

Precursor: 4-(aminomethyl)phenyl MIDA boronate (1.2 equiv).

-

Electrophile: Aryl Bromide (1.0 equiv).

-

Catalyst: Pd(dtbpf)Cl₂ (2 mol%) or Pd(OAc)₂/SPhos.

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: Toluene : Water (5:1) or Dioxane : Water.

Step-by-Step Methodology:

-

Setup: Combine MIDA boronate, aryl bromide, catalyst, and base in a sealable tube.

-

Solvent: Add the solvent mixture (ensure water is present; hydrolysis is required for activation).

-

React: Heat to 60°C .

-

Optimization: If conversion is slow, increase to 80°C. The rate of MIDA hydrolysis is temperature/base dependent.

-

-

Workup: MIDA byproducts are water-soluble. Wash organic layer thoroughly with 1M NaOH (to remove residual boronic acid) and brine.

Part 4: Troubleshooting & Optimization

| Symptom | Diagnosis | Corrective Action |

| "Black Metal" Precipitation | Catalyst decomposition (Pd aggregation). | Add more ligand (e.g., XPhos, SPhos) or switch to Pd(dppf)Cl₂. |

| Low Yield + De-borylated Product | Protodeboronation (C-B bond cleavage). | Use Protocol C (MIDA) or Protocol B (BF₃K). Lower reaction temperature. |

| No Reaction (Starting Material Remains) | Catalyst Poisoning by Amine. | Ensure Amine is Boc-protected (Protocol A) or use Buchwald ligands (XPhos) (Protocol B). |

| Homocoupling (Ar-Ar) | Oxygen in system.[3] | Degas solvents more thoroughly (freeze-pump-thaw or vigorous sparging). |

References

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition.

-

Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[1][4]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research.

Sources

Application Note: Chemoselective N-Alkylation Strategies for 3-Chloro-5-fluorobenzylamine

Introduction & Chemical Context

3-Chloro-5-fluorobenzylamine is a highly valued building block in medicinal chemistry and agrochemical development[1]. The unique di-halogenated substitution pattern on the aromatic ring imparts favorable physicochemical properties to lead compounds, including enhanced lipophilicity, altered pKa, and improved metabolic stability against cytochrome P450 oxidation[1].

However, functionalizing the primary amine moiety presents a classic synthetic challenge: over-alkylation . When primary amines are reacted with alkyl halides, the initial N-alkylation yields a secondary amine. Due to the electron-donating nature of the newly added alkyl group, this secondary amine is often more nucleophilic than the starting primary amine, leading to rapid, uncontrolled over-alkylation that produces complex mixtures of secondary amines, tertiary amines, and quaternary ammonium salts[2][3].

This application note provides researchers with self-validating, field-proven protocols to achieve strictly chemoselective mono-N-alkylation of 3-chloro-5-fluorobenzylamine.

Mechanistic Strategies for Chemoselectivity

To bypass the thermodynamic trap of over-alkylation, two primary mechanistic strategies are employed:

-

Reductive Amination (The Carbonyl Approach): This is the most reliable method for mono-alkylation. The primary amine condenses with an aldehyde or ketone to form an imine (or iminium) intermediate, which is subsequently reduced to the secondary amine in situ[2]. Because the resulting secondary amine cannot easily form an imine with another equivalent of the carbonyl compound, over-alkylation is inherently suppressed[4].

-

Controlled Direct Alkylation (The Halide Approach): When an alkyl halide must be used, specific basic conditions are required. Utilizing Cesium Hydroxide (CsOH) in anhydrous N,N-dimethylformamide (DMF) promotes mono-alkylation[5]. The large, polarizable cesium cation creates a loose ion pair that enhances the nucleophilicity of the primary amine, while steric and electronic factors uniquely mitigate further reaction of the secondary amine[5]. Alternatively, competitive deprotonation/protonation strategies utilizing amine hydrobromides can trap the secondary amine in an unreactive protonated state[6].

Decision Workflow

Caption: Workflow for selecting the optimal N-alkylation strategy for 3-Chloro-5-fluorobenzylamine.

Quantitative Performance Comparison

The following table summarizes the expected yields and chemoselectivity profiles of the methodologies discussed, allowing for rapid experimental planning[4][5][6].

| Methodology | Reagents / Conditions | Mono-alkylation Selectivity | Typical Yield | Mechanistic Advantage |

| Standard Reductive Amination | Aldehyde, NaBH(OAc)₃, DCE, RT | > 98% | 85 - 95% | Excellent chemoselectivity; tolerates acid-labile groups. |

| Ti-Mediated Reductive Amination | Ketone, Ti(i-PrO)₄, NaBH₄, THF/EtOH | > 99% | 80 - 92% | Forces imine formation with sterically hindered or enolizable ketones. |

| CsOH Direct Alkylation | Alkyl Bromide, CsOH·H₂O, 4Å MS, DMF | ~ 90 - 95% | 75 - 88% | Allows direct use of alkyl halides without prior oxidation to aldehydes. |

| Protonation Strategy | Alkyl Bromide, R-NH₂·HBr, DMSO, 60°C | ~ 85 - 90% | 70 - 85% | Avoids strong bases; self-buffering system traps secondary amines. |

Experimental Protocols

Protocol A: One-Pot Reductive Amination (Preferred Method)

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that selectively reduces imines over aldehydes/ketones, minimizing the reduction of the starting carbonyl to an alcohol[2].

Reagents:

-

3-Chloro-5-fluorobenzylamine (1.0 equiv, ~1.0 mmol)

-

Target Aldehyde or Ketone (1.05 equiv)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

-

Optional: Activated 4Å Molecular Sieves or MgSO₄ (for unreactive ketones)

Step-by-Step Procedure:

-

Imine Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 3-chloro-5-fluorobenzylamine and the carbonyl compound in anhydrous DCE.

-

Causality Note: DCE is preferred over DCM as its slightly higher boiling point allows for gentle heating if imine formation is sluggish.

-

-

Dehydration (Optional): If using a ketone, add activated 4Å molecular sieves. Stir the mixture at room temperature for 1–2 hours.

-

Causality Note: Removing water drives the condensation equilibrium forward, ensuring complete conversion to the imine before reduction begins.

-

-

Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes to the stirred solution.

-

Reaction Monitoring: Continue stirring at room temperature for 2–12 hours. Monitor the disappearance of the imine via TLC or LC-MS[2].

-

Quench & Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to break up boron complexes. Extract the aqueous layer with DCM (3 x 10 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.

Protocol B: Chemoselective Direct Alkylation via CsOH

When the alkylating agent is only available as a halide, this protocol leverages the unique properties of Cesium Hydroxide to prevent over-alkylation[5].

Reagents:

-

3-Chloro-5-fluorobenzylamine (1.0 equiv, ~1.0 mmol)

-

Alkyl Bromide or Iodide (1.2 equiv)

-

Cesium Hydroxide Monohydrate, CsOH·H₂O (1.0 - 1.5 equiv)

-

Activated powdered 4Å Molecular Sieves (500 mg)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

-

Preparation of the Base Matrix: In an oven-dried flask, suspend CsOH·H₂O and activated powdered 4Å molecular sieves in anhydrous DMF. Stir for 15 minutes at room temperature.

-

Causality Note: The molecular sieves are critical here; they scavenge the water of hydration from the CsOH·H₂O and any moisture introduced, preventing the hydrolysis of the alkyl halide[5].

-

-

Amine Activation: Add 3-chloro-5-fluorobenzylamine to the suspension. Stir for an additional 15 minutes.

-

Alkylation: Add the alkyl bromide dropwise. Stir the reaction at room temperature (23 °C) for 12–24 hours.

-

Causality Note: Maintaining room temperature is vital. Elevated temperatures increase the kinetic energy of the system, which can override the steric/electronic protections provided by the cesium ion pair, leading to tertiary amine formation.

-

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the molecular sieves and inorganic salts. Wash the pad with Ethyl Acetate (20 mL).

-

Extraction: Transfer the filtrate to a separatory funnel, add water (20 mL) to dissolve the DMF, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers thoroughly with water (3 x 15 mL) and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography to isolate the mono-alkylated product.

References

1.[2] Benchchem. "Experimental procedure for N-alkylation of primary amines." Benchchem. URL: 2.[6] RSC Advances. "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy." RSC Publishing. URL: 3.[4] Organic Chemistry Portal. "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines." Organic Chemistry Portal. URL: 4.[3] Wikipedia. "Amine alkylation." Wikipedia. URL: 5.[5] Organic Chemistry Portal. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." Organic Chemistry Portal. URL: 6.[1] Benchchem. "3-chloro-5-fluoro-N-methylaniline hydrochloride." Benchchem. URL:

Sources

- 1. 3-chloro-5-fluoro-N-methylaniline hydrochloride Supplier [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines [organic-chemistry.org]

- 5. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]

- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Guide: Solubilization Strategies for 3-Chloro-5-fluorobenzylamine HCl

[1]

Support Ticket ID: T-SOL-3CFB-001

Compound: 3-Chloro-5-fluorobenzylamine Hydrochloride CAS (HCl Salt): 90389-34-7 | CAS (Free Base): 90390-33-3 Molecular Weight: 196.05 g/mol (HCl Salt) | 159.59 g/mol (Free Base)[1]

Executive Summary & Technical Profile

As a Senior Application Scientist, I frequently encounter researchers struggling to incorporate amine hydrochloride salts into organic synthesis workflows. The core issue with 3-Chloro-5-fluorobenzylamine HCl is the conflict between its ionic crystal lattice (which demands high-dielectric solvents like water or DMSO) and the non-polar requirements of many organic reactions (DCM, Toluene, EtOAc).[1]

This guide provides the protocols to overcome this "solubility mismatch" via two main strategies: In-Situ Neutralization (for immediate reaction use) and Biphasic Free-Basing (for isolating the soluble amine).[1]

Solubility Profile: Salt vs. Free Base

Data estimated based on general benzylamine hydrochloride physicochemical trends.[1]

| Solvent Class | Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Note |

| Protic Polar | Water | High (>100 mg/mL) | Low / Immiscible | Salt storage; aqueous workups.[1] |

| Protic Polar | Methanol | High | High | Good for hydrogenations; avoid with electrophiles. |

| Aprotic Polar | DMSO / DMF | High | High | Universal solvent; hard to remove. |

| Chlorinated | Dichloromethane (DCM) | Negligible | High | Standard for amide couplings. |

| Ethers | THF / Diethyl Ether | Very Low | High | Common reaction solvent. |

| Hydrocarbons | Toluene / Hexanes | Insoluble | Moderate - High | Used for azeotropic drying.[1] |

Troubleshooting Guide (Q&A)

Q1: I am trying to perform an amide coupling in DCM, but the 3-Chloro-5-fluorobenzylamine HCl sits at the bottom of the flask. Will the reaction work?

Diagnosis: The ionic HCl salt is insoluble in dichloromethane (DCM).

Solution: Yes, the reaction can proceed, but you must "unlock" the amine in situ.

Technical Insight: The amine is currently protonated (

-

Stoichiometry: You need at least 1.0 equivalent of base just to neutralize the HCl, plus whatever is required for the reaction.

-

Observation: Upon adding DIPEA, the solid HCl salt will slowly dissolve (or turn into a finer suspension of DIPEA·HCl), releasing the free amine into the DCM solution to react.

Q2: I need to use the amine in a nucleophilic aromatic substitution ( ) in DMSO, but I'm getting low yields.

Diagnosis: While the salt dissolves in DMSO, the protonated amine is not nucleophilic.

Solution: You must add an inorganic base like

-

Tip: Ensure the base is finely ground to maximize surface area.

Q3: Can I just dissolve the salt in Methanol and use it?

Diagnosis: It depends on your electrophile. Solution: Methanol is excellent for dissolving the salt, but it is also a nucleophile (an alcohol).

-

Risk: If you are reacting the amine with an acid chloride, isocyanate, or anhydride, the methanol will compete, forming esters or carbamates instead of your desired product.

-

Safe Use: Methanol is safe for reductive aminations (using

or

Experimental Protocols

Protocol A: Biphasic Free-Basing (Isolation Strategy)

Use this when you need the pure amine as a starting material for sensitive reactions where external bases (DIPEA) might interfere.[1]

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-